Molecular Weight, LogP, and Hydrogen-Bonding Capacity Comparison
The imine functionality of 1-Morpholinoethanimine reduces its molecular weight by 2.02 Da and its hydrogen-bond donor count by 1 relative to the saturated amine comparator 4-(2-aminoethyl)morpholine [1]. These differences are critical in fragment-based drug discovery where lower molecular weight and reduced H-bond donor count improve ligand efficiency metrics and membrane permeability predictions [2].
| Evidence Dimension | Molecular weight and hydrogen-bond donor count |
|---|---|
| Target Compound Data | MW = 128.17 g/mol; HBD = 1; LogP = -1.78 |
| Comparator Or Baseline | 4-(2-Aminoethyl)morpholine (CAS 2038-03-1): MW = 130.19 g/mol; HBD = 2; XLogP3-AA = -0.7 [1] |
| Quantified Difference | ΔMW = -2.02 Da (1.6% reduction); ΔHBD = -1; ΔLogP ≈ -1.1 (more hydrophilic by >1 log unit) [1] |
| Conditions | Calculated/computed physicochemical properties from standard cheminformatics databases (Chemsrc and PubChem) |
Why This Matters
For fragment-based screening libraries, a 1.6% reduction in molecular weight combined with one fewer hydrogen-bond donor is a meaningful structural simplification that can improve ligand efficiency and compliance with the Rule of Three for fragment selection [2].
- [1] PubChem. 2-Morpholinoethylamine (CID 1206). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2-Morpholinoethylamine (accessed 2026-05-05). View Source
- [2] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A 'Rule of Three' for Fragment-Based Lead Discovery? Drug Discov. Today 2003, 8 (19), 876–877. View Source
